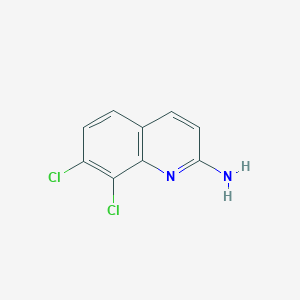
7,8-Dichloroquinolin-2-amine
Vue d'ensemble
Description
7,8-Dichloroquinolin-2-amine is a chemical substance with a wide range of applications in research and industry. It is a bulk and research quantity manufacturer .
Molecular Structure Analysis
The molecular formula of 7,8-Dichloroquinolin-2-amine is C9H6Cl2N2. The InChI code is 1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) .
Physical And Chemical Properties Analysis
7,8-Dichloroquinolin-2-amine is a powder with a molecular weight of 213.06 g/mol .
Applications De Recherche Scientifique
Palladium-Catalyzed Amination
The palladium-catalyzed amination of dichloroquinolines, including 7,8-dichloroquinolin-2-amine, with adamantane-containing amines demonstrates the utility of this compound in synthesizing complex amines. This method provided improved yields for 2,8-dichloroquinoline derivatives, showcasing the compound's role in selective synthesis processes (Abel et al., 2013).
Synthesis of Novel Compounds
7,8-Dichloroquinolin-2-amine has been utilized in the synthesis of novel benzo[h][1,6]naphthyridine derivatives. These derivatives represent a new class of building blocks for chemical synthesis, highlighting the compound's significance in creating new chemical entities (Toche et al., 2010).
Antimicrobial Activity
Research involving the synthesis of new 8-nitrofluoroquinolone derivatives from precursors including 7,8-dichloroquinolin-2-amine has shown promising antibacterial properties. These derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, indicating the compound's potential in contributing to the development of new antibiotics (Al-Hiari et al., 2007).
Catalytic Amination
Chromium(II)-catalyzed amination of N-heterocyclic chlorides using 7,8-dichloroquinolin-2-amine showcases a ligand-free method to achieve aminated products. This approach is noteworthy for its regioselective catalysis, providing an efficient pathway to synthesize various aminated N-heterocycles (Steib et al., 2015).
Antioxidant Activity
A study on the synthesis and antioxidant activity of new selenium-containing quinolines derived from 7,8-dichloroquinolin-2-amine has highlighted its utility in producing compounds with significant antioxidant potential. This research indicates the potential of 7,8-dichloroquinolin-2-amine derivatives in developing therapeutic agents with antioxidant properties (Bocchini et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
7,8-dichloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPZTMVFHTDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloroquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)
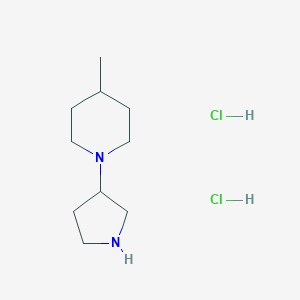
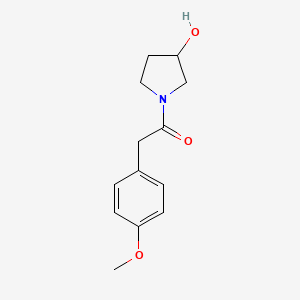
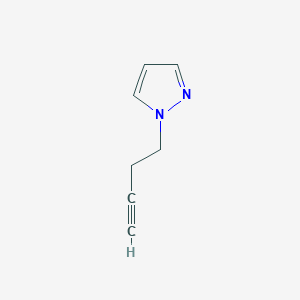
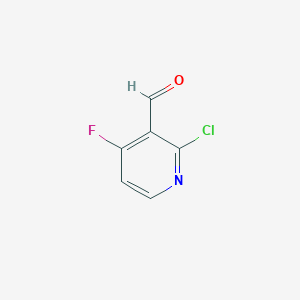
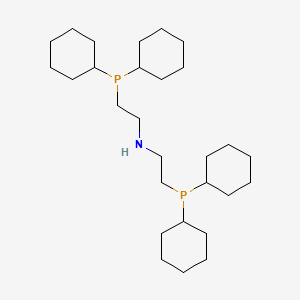
![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)
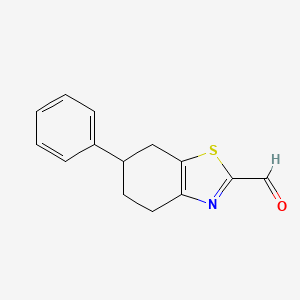
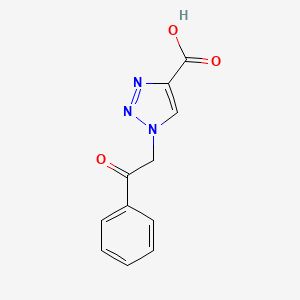
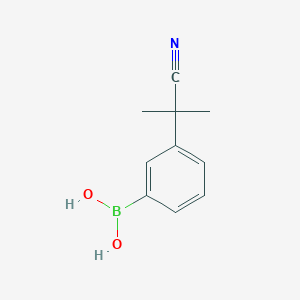
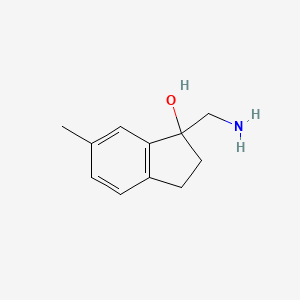
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)